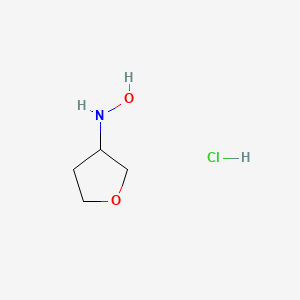

N-(oxolan-3-yl)hydroxylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(oxolan-3-yl)hydroxylamine hydrochloride” is a chemical compound with the molecular formula C4H10ClNO2 . It is also known as "O-methyl-N-((tetrahydrofuran-3-yl)methyl)hydroxylamine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “N-(oxolan-3-yl)hydroxylamine hydrochloride” is represented by the InChI code: 1S/C4H9NO2.ClH/c5-7-4-1-2-6-3-4;/h4H,1-3,5H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-(oxolan-3-yl)hydroxylamine hydrochloride” is a powder . Its molecular weight is 139.58 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources .科学的研究の応用

Role in the Nitrogen Cycle

N-(oxolan-3-yl)hydroxylamine hydrochloride is known to be an intermediate in the nitrogen cycle, particularly in the aerobic oxidation of ammonium. Aerobic ammonium oxidizing bacteria and archaea convert ammonium to nitrite through a process involving hydroxylamine as an intermediate. This conversion is crucial for understanding nitrogen losses in forms such as NO and N2O, which are significant greenhouse gases. The pathways and enzymatic steps involving hydroxylamine in these processes are still under investigation, highlighting its importance in microbial nitrogen metabolism and its impact on environmental nitrogen cycling (Soler-Jofra, Pérez, & van Loosdrecht, 2020).

Biologic Activity

Despite being a product of normal cellular metabolism and a potent mutagen in vitro, hydroxylamine has not shown carcinogenic capabilities. Interestingly, it has demonstrated carcinostatic activity against certain tumors in animal models. Its ability to inactivate or inhibit cellular enzymes and some viruses in vitro, alongside being a skin irritant and sensitizer, points to a complex biologic activity profile that could be harnessed for therapeutic purposes (Gross, 1985).

Advanced Oxidation Processes

The critical assessment of persulfate-based advanced oxidation processes, where N-(oxolan-3-yl)hydroxylamine hydrochloride could potentially play a role, suggests these processes as viable alternatives to traditional hydrogen peroxide-based methods. Activation mechanisms of peroxymonosulfate and peroxydisulfate, leading to the formation of powerful oxidizing species like sulfate radicals, are of particular interest. These processes have demonstrated the capacity to degrade a wide range of organic pollutants, offering an opportunity for water treatment and pollutant degradation technologies. However, there are controversial observations around some activation mechanisms and oxidizing species formation pathways, which necessitate further research to realize the practical applications of these technologies (Lee, von Gunten, & Kim, 2020).

作用機序

The mechanism of action of “N-(oxolan-3-yl)hydroxylamine hydrochloride” is not explicitly mentioned in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts at the molecular level, which is often specific to the context in which the compound is used .

Safety and Hazards

将来の方向性

As for future directions, it’s difficult to predict without specific context. The use and study of “N-(oxolan-3-yl)hydroxylamine hydrochloride” would depend on the field of interest. For instance, in pharmaceutical research, it could be explored for potential medicinal properties. In materials science, it might be studied for its physical or chemical properties .

特性

IUPAC Name |

N-(oxolan-3-yl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-5-4-1-2-7-3-4;/h4-6H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRVJCVHYZLBCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxolan-3-yl)hydroxylamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2932716.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2932722.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B2932724.png)

![4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2932726.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2932730.png)

![2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932732.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2932735.png)